The compound is derived from the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. It has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research . The methoxy group attached to the benzyl moiety enhances its solubility and biological activity.
The synthesis of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium can be achieved through several methodologies. One common approach involves the reaction of 4-methoxybenzylamine with appropriate pyridine derivatives under acidic conditions to facilitate cyclization and protonation, leading to the formation of the imidazo structure.
The molecular structure of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium features a fused ring system comprising a dihydroimidazole ring and a pyridine ring. The presence of the methoxy group on the benzyl moiety contributes to its electronic properties.
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium participates in various chemical reactions typical of imidazole derivatives. These include nucleophilic substitution reactions and electrophilic aromatic substitutions.
The mechanism of action for 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium primarily involves interaction with biological targets such as enzymes or receptors.
Properties can be characterized using various analytical techniques including:
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium has several scientific applications:
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is an organic cation belonging to the class of nitrogen-fused bicyclic compounds. Its core structure consists of an imidazo[1,2-a]pyridine scaffold where the pyridine ring is fused with an imidazole ring, creating a planar bicyclic system. The 4-methoxybenzyl group is attached to the bridgehead nitrogen (N-1) of the imidazolium moiety, conferring distinctive electronic properties [1] [3]. The compound exists as a charged species, reflected in its molecular formula C₁₅H₁₇N₂O⁺ and molecular weight of 241.31 g/mol [1] [2]. Its CAS Registry Number (198139-38-7) provides a unique identifier for chemical databases and commercial sourcing [1] [5]. The chloride salt form of this compound is documented under CAS 63111-29-5 with the molecular formula C₁₅H₁₇ClN₂O [8].
Key structural features:
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 198139-38-7 | [1] [3] |
Molecular Formula | C₁₅H₁₇N₂O⁺ | [1] [2] |
Molecular Weight | 241.31 g/mol | [1] [3] |
Alternate Name | 2,3-Dihydro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[1,2-a]pyridin-4-ium | [1] |
Salt Form (CAS) | Chloride (63111-29-5) | [8] |
Purity (Commercial) | ≥98.0% | [3] |
Imidazo[1,2-a]pyridines emerged as synthetically challenging scaffolds in the mid-20th century, with early synthetic routes relying on condensation reactions between 2-aminopyridines and α-halo carbonyls. The 2,3-dihydro variants (like the title compound) gained attention due to their enhanced stability and distinct reactivity compared to fully unsaturated counterparts [9]. Historically, these systems were primarily investigated as:
Development was initially hindered by low-yielding, multi-step syntheses. However, the late 1990s saw significant methodological advances. Reviews from this period (e.g., 1999 in Chemistry of Heterocyclic Compounds) systematically cataloged synthesis strategies for 2,3-dihydroimidazo[1,2-a]pyridines, laying groundwork for modern catalytic approaches [9]. The title compound exemplifies how structurally intricate heterocycles transitioned from synthetic curiosities to functionally significant entities.
As a member of the bridged nitrogen heterocycles, this compound exemplifies several key characteristics of fused bicyclic systems:
Table 2: Context of Nitrogen-Fused Bicyclic Systems in Drug Discovery
Bicyclic System Type | Example Drugs | Therapeutic Role | Structural Relevance to Target Compound | |
---|---|---|---|---|
Imidazo[1,2-a]pyridines | Zolpidem, Zolimidine | Anxiolytic, Anti-ulcer | Fully aromatic analog of target scaffold | [4] |
2,3-Dihydroimidazo[1,2-a]pyridines | Title Compound (Derivative) | Antihistaminic Degradant | Partial saturation reduces aromaticity | [1] [9] |
Imidazo[1,2-a]pyrazines | Diverse preclinical agents | Kinase inhibition (e.g., c-Kit) | Isoelectronic/isosteric relationship | [7] [10] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4